Pterodontic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pterodontic acid is a natural product found in Laggera crispata and Laggera pterodonta with data available.

科学的研究の応用

Antiviral Activity Against Influenza A Virus : Pterodontic acid exhibits selective anti-viral activities against the H1 subtype of human influenza A virus. It inhibits the replication of the virus by blocking the nuclear export of viral ribonucleoprotein (RNP) complexes and attenuating the inflammatory response by inhibiting the activation of the NF-κB pathway. This suggests potential for this compound as an antiviral agent against influenza A virus (Guan et al., 2017).

Interaction with Bovine Serum Albumin (BSA) : A study on the interaction between this compound and BSA using fluorescence quenching, ultraviolet–visible spectrophotometry, and dynamic light scattering indicates that this compound forms a complex with BSA. This interaction could have implications for its bioavailability and pharmacokinetics (Li, Yang, & Mei, 2012).

Derivatives with Improved Antiviral Activity : Synthesis of this compound derivatives has been conducted, demonstrating significantly improved anti-influenza A virus (H1N1) activities. This provides more opportunities for the treatment of respiratory viral diseases (Lin et al., 2021).

Suppression of RIG-I/NF-KB/STAT1/Type I Interferon Activation : this compound isolated from Laggera pterodonta suppressed various pathways induced by influenza A virus in vitro, such as RIG-I/NF-KB/STAT1/Type I interferon and programmed death-ligand 1/2 activation. This further supports its role in immune regulation and potential therapeutic application in influenza virus infection (Wang et al., 2019).

Quality Control in Pharmaceutical Preparations : An HPLC method has been established for the determination of this compound in Lingdancao Soft Capsula, a pharmaceutical preparation. This method is crucial for ensuring the quality control of preparations containing this compound (Yun-fang, 2007).

作用機序

Target of Action

Pterodontic acid, a compound isolated from Laggera pterodonta, primarily targets the Toll-like receptor 7 (TLR7) , myeloid differentiation primary response protein 88 (MyD88) , and tumor necrosis factor (TNF) receptor associated factor 6 (TRAF6) . These proteins play crucial roles in the immune response to viral infections, particularly influenza A virus .

Mode of Action

This compound interacts with its targets by inhibiting their expression . This interaction results in the suppression of the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . The compound also blocks the nuclear export of viral ribonucleoprotein (RNP) complexes , thereby inhibiting the replication of the influenza A virus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the TLR7/MyD88/TRAF6/NF‑κB signaling pathway . By inhibiting this pathway, this compound prevents the activation of NF-κB, a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . This leads to a decrease in the expression of pro-inflammatory molecules such as interleukin (IL)-1β, IL-6, IL-8, and C‑C motif chemokine 2 (MCP‑1) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the replication of influenza A virus and the attenuation of the inflammatory response . By blocking the nuclear export of viral RNP complexes, this compound inhibits the replication of the virus . Additionally, by inhibiting the activation of the NF-κB pathway, it attenuates the inflammatory response, leading to a decrease in the expression of pro-inflammatory molecules .

生化学分析

Biochemical Properties

Pterodontic acid plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activation of the NF-κB signaling pathway, which is pivotal in regulating immune responses and inflammation . Additionally, this compound suppresses the expression of pro-inflammatory molecules such as IL-6, MIP-1β, MCP-1, and IP-10, thereby attenuating the inflammatory response induced by influenza A virus . The compound also interacts with viral proteins, inhibiting the replication of the virus by blocking the nuclear export of viral RNP complexes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the Retinoic acid inducible gene-I (RIG-I) expression at both mRNA and protein levels, which is crucial for antiviral responses . It also suppresses the activation of the Tumor Necrosis Factor-related Apoptosis-inducing Ligand/Fas Ligand (TRAIL/Fasl) pathway, leading to reduced apoptosis in infected cells . Furthermore, this compound downregulates the expression of cytokines and chemokines, thereby mitigating the inflammatory response .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound binds to and inhibits the activity of specific viral proteins, including polymerase basic 1 (PB1), polymerase basic 2 (PB2), polymerase acid (PA), nuclear protein (NP), non-structural protein (NS), and matrix protein (M) . This inhibition prevents the replication and assembly of the virus. Additionally, this compound suppresses the activation of the NF-κB signaling pathway, which is essential for the expression of pro-inflammatory genes . By inhibiting this pathway, this compound reduces the production of inflammatory mediators and alleviates the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its antiviral and anti-inflammatory properties over extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on viral replication and inflammation, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent antiviral and anti-inflammatory activities without significant toxicity . At higher doses, the compound may induce adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the efficacy of this compound plateaus beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes involved in antiviral and anti-inflammatory responses . The compound’s interaction with enzymes such as polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acid (PA) plays a crucial role in inhibiting viral replication . Additionally, this compound influences the expression of metabolic genes, thereby impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target cells, enhancing its antiviral and anti-inflammatory effects . The transport and distribution of this compound are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with viral proteins and cellular signaling pathways, thereby exerting its antiviral and anti-inflammatory effects . The subcellular localization of this compound is a critical factor in its mechanism of action and therapeutic potential .

特性

IUPAC Name |

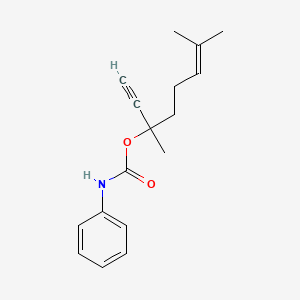

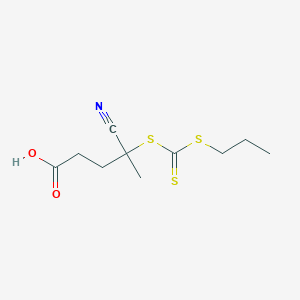

2-[(2R,4aR,8S)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h9-10,12H,2,4-8H2,1,3H3,(H,16,17)/t10-,12+,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYJIMYAZBSQFJ-JVLSTEMRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1=CC(CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@]2(C1=C[C@@H](CC2)C(=C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。